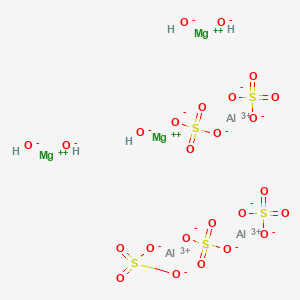
Methane, dichlorobis(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(methylsulfonyl)methane is an organosulfur compound with the molecular formula C3H6Cl2O4S2. This compound features two chlorine atoms and two methylsulfonyl groups attached to a central methane molecule. It is a colorless solid that is relatively stable and inert under standard conditions.
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(methylsulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction typically proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of dichlorobis(methylsulfonyl)methane involves large-scale chlorination processes, often using sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.
化学反应分析
Types of Reactions
Dichlorobis(methylsulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dichlorobis(methylsulfonyl)methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of high-temperature solvents and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism by which dichlorobis(methylsulfonyl)methane exerts its effects involves the interaction of its sulfonyl groups with biological molecules. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s anti-inflammatory and antimicrobial properties are thought to be related to its ability to interfere with cellular processes.
相似化合物的比较
Similar Compounds
Dimethyl sulfone (DMSO2): A simpler sulfone with similar chemical properties but lacking the chlorine atoms.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Uniqueness
Dichlorobis(methylsulfonyl)methane is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct reactivity and potential applications compared to simpler sulfones or sulfonyl chlorides
属性
CAS 编号 |
22439-22-1 |
|---|---|
分子式 |
C3H6Cl2O4S2 |
分子量 |
241.1 g/mol |
IUPAC 名称 |
dichloro-bis(methylsulfonyl)methane |
InChI |
InChI=1S/C3H6Cl2O4S2/c1-10(6,7)3(4,5)11(2,8)9/h1-2H3 |
InChI 键 |
PORPUUUZTQOYIA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C(S(=O)(=O)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)


![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
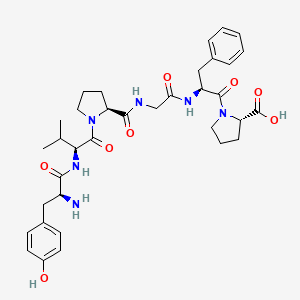
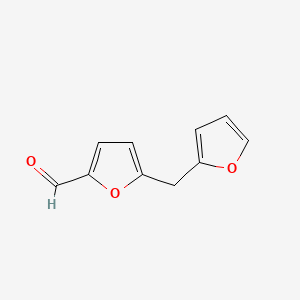
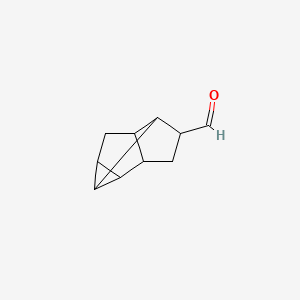
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

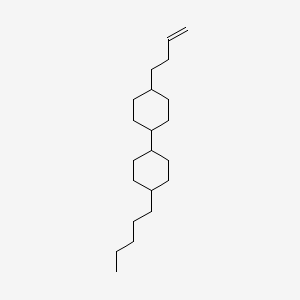
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
